6-Hydroxyhexanoic Acid

Descripción

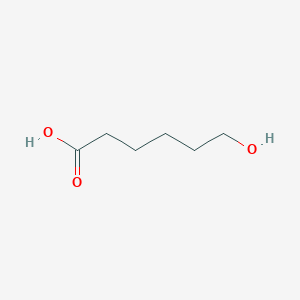

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHLYPDWHHPVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28158-18-1 | |

| Record name | ε-Hydroxycaproic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00152316 | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1191-25-9 | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxycaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y3OX37NM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Conceptual Framework of ω Hydroxy Fatty Acids in Research

Omega-hydroxy fatty acids (ω-hydroxy FAs) are a class of fatty acids characterized by a hydroxyl group at the terminal (ω) carbon atom of their aliphatic chain. This bifunctional nature, with a carboxyl group at one end and a hydroxyl group at the other, makes them unique and highly useful in chemical synthesis. They are found in nature as components of plant cutins and suberins, which are protective biopolymers. In research, ω-hydroxy FAs are recognized as important metabolites in various biological pathways, including those involving cytochrome P450 (CYP) enzymes. nih.govnih.gov Their structure allows them to act as monomers for the synthesis of polyesters and other polymers. acs.org The study of ω-hydroxy FAs, such as 6-hydroxyhexanoic acid, is crucial for understanding lipid metabolism and for developing novel biomaterials and therapeutic agents. nih.govnih.gov

Biocatalytic and Biotechnological Production of 6 Hydroxyhexanoic Acid

Microbial Biosynthesis Pathways

The biotechnological production of 6-hydroxyhexanoic acid (6HA) has emerged as a promising and sustainable alternative to conventional chemical synthesis methods. frontiersin.org This approach leverages the metabolic capabilities of microorganisms, either through the use of whole-cell biocatalysts or isolated enzyme systems, to convert various substrates into the target molecule. Engineered microbial platforms and enzymatic cascades are at the forefront of this research, offering pathways that operate under milder conditions and can utilize renewable feedstocks.

Engineered Microbial Platforms for this compound Production

The development of genetically engineered microorganisms is a key strategy for efficient 6HA production. By introducing specific heterologous genes and optimizing metabolic fluxes, researchers have created robust microbial factories capable of multi-step conversions.

Recombinant Pseudomonas taiwanensis has been successfully engineered to produce this compound directly from cyclohexane (B81311) in a single biocatalytic step. frontiersin.orgresearchgate.net This is achieved through the introduction of a four-step enzymatic cascade, which circumvents the accumulation of intermediates. frontiersin.org The pathway begins with the conversion of cyclohexane to cyclohexanol (B46403) by a cytochrome P450 monooxygenase (Cyp). frontiersin.org This is followed by the oxidation of cyclohexanol to cyclohexanone (B45756) via a cyclohexanol dehydrogenase (CDH), the conversion of cyclohexanone to ε-caprolactone by a cyclohexanone monooxygenase (CHMO), and finally, the hydrolysis of ε-caprolactone to 6HA by a lactonase. frontiersin.org

Performance of Recombinant P. taiwanensis for 6HA Production

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Cyclohexane | frontiersin.org |

| Final Product | This compound | frontiersin.org |

| Maximal Specific Activity | 44 U/gCDW | frontiersin.org |

| Achieved Product Titer | 25 mM (3.3 g/L) | frontiersin.orgresearchgate.net |

| Specific Product Yield | 0.4 g/gCDW | frontiersin.orgresearchgate.net |

| Limiting Factors | Product inhibition, substrate toxification | frontiersin.orgresearchgate.net |

Escherichia coli is another microbial host that has been extensively engineered for 6HA production, typically starting from cyclohexanol. smolecule.com A common strategy involves a three-enzyme cascade reaction. nih.govresearchgate.net In this system, whole cells of E. coli are engineered to co-express an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (CHMO). nih.govgrafiati.com The ADH oxidizes cyclohexanol to cyclohexanone, which is then converted to ε-caprolactone by the CHMO. smolecule.com A key innovation in this cascade is the internal regeneration of the NADPH cofactor required by the CHMO, which eliminates the need for expensive external cofactor addition. nih.govgrafiati.com

To overcome product inhibition caused by the accumulation of ε-caprolactone, a lipase (B570770), specifically Candida antarctica lipase B (CAL-B), is used for the in situ hydrolysis of the lactone to the final this compound product. smolecule.comnih.govgrafiati.com Using this whole-cell biocatalytic system in a fed-batch stirred-tank reactor, a product titer exceeding 20 g/L of 6HA has been achieved with an isolated yield of 81%. nih.govgrafiati.com

Performance of Recombinant E. coli for 6HA Production

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Cyclohexanol | smolecule.com |

| Final Product | This compound | nih.gov |

| Enzyme Cascade | Alcohol Dehydrogenase (ADH), Cyclohexanone Monooxygenase (CHMO), Lipase (CAL-B) | smolecule.comnih.gov |

| Achieved Product Titer | >20 g/L | nih.gov |

| Isolated Yield | 81% | nih.gov |

| Reactor Type | Fed-batch stirred tank reactor | nih.govgrafiati.com |

Gluconobacter oxydans, a bacterium known for its powerful oxidation capabilities, has been utilized to produce this compound from 1,6-hexanediol (B165255). rsc.orglu.se This bioconversion represents a green chemistry route, particularly as 1,6-hexanediol can be derived from biobased 5-hydroxymethylfurfural. rsc.org The selectivity of the oxidation process in G. oxydans is highly dependent on the pH of the reaction medium. rsc.org At a controlled pH between 6 and 7, the oxidation of 1,6-hexanediol proceeds selectively to yield this compound. rsc.org If the pH is not controlled, the reaction can proceed to full oxidation, yielding adipic acid. rsc.orglu.se

In a continuous whole-cell catalysis experiment using a fed-batch mode, approximately 35 g/L of 6-hydroxycaproic acid (6-HCA) was produced over 100 hours. researchgate.net While this demonstrates the feasibility of the pathway, the resulting productivity of 0.35 g/L/h highlights the need for further process optimization to meet the demands of large-scale production. researchgate.net

Enzyme Systems and Cascade Reactions for this compound Production

The efficiency of microbial 6HA production hinges on the specific activities and synergistic interactions of the enzymes within the engineered metabolic pathways. The design of multi-enzyme cascades is crucial for driving the reaction towards the desired product while managing intermediates and cofactors.

Following the initial hydroxylation, a cyclohexanol dehydrogenase (CDH) is responsible for the oxidation of cyclohexanol to cyclohexanone. frontiersin.org This enzyme is the second component of the four-step cascade in P. taiwanensis. frontiersin.org Similarly, in E. coli systems that use cyclohexanol as a substrate, an alcohol dehydrogenase carries out this same conversion, initiating the enzymatic sequence that leads to ε-caprolactone and subsequently 6HA. nih.gov The coordinated action of Cyp and CDH is fundamental to the successful operation of these multi-step biocatalytic pathways.

Cyclohexanone Monooxygenase (CHMO) and Lactonase (Lact) Activities

The conversion of cyclohexanone to 6-HHA is a two-step enzymatic process. The first step is the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone, catalyzed by Cyclohexanone Monooxygenase (CHMO). ontosight.aiacs.org This is followed by the hydrolysis of the lactone ring of ε-caprolactone to form 6-HHA, a reaction catalyzed by a lactonase (Lact) or a hydrolase. kent.ac.ukasm.org

CHMOs are flavoenzymes that utilize molecular oxygen and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor to insert an oxygen atom into a ketone substrate, forming an ester or lactone. ontosight.ainih.gov The CHMO from Acinetobacter sp. NCIB 9871 has been extensively studied and utilized for this conversion. asm.org The subsequent hydrolysis of ε-caprolactone is crucial to prevent its accumulation, which can be inhibitory to the biocatalyst. nih.govgrafiati.com Lactonases, such as the one from Acinetobacter sp. strain SE19, efficiently catalyze this ring-opening reaction. asm.org

In a multi-enzyme cascade, the co-expression of CHMO and a lactonase in a single host, such as Escherichia coli or Pseudomonas taiwanensis, enables the direct conversion of cyclohexanone to 6-HHA. frontiersin.orgresearchgate.net This approach circumvents the need for intermediate separation and mitigates product inhibition by ε-caprolactone. researchgate.net

Role of Lipase CAL-B in in situ Conversion

An alternative and widely used enzyme for the hydrolysis of ε-caprolactone is the lipase B from Candida antarctica (CAL-B), often used in its immobilized form, Novozym® 435. nih.govgrafiati.comresearchgate.net CAL-B exhibits significant lactone-hydrolyzing activity and is effective for the in situ conversion of ε-caprolactone to 6-HHA. nih.govgrafiati.comresearchgate.net

The use of CAL-B is particularly advantageous in whole-cell biocatalytic systems where the host organism may not possess a native or sufficiently active lactonase. nih.govgrafiati.com By adding CAL-B to the reaction mixture, the inhibitory ε-caprolactone formed by CHMO is immediately converted to the less toxic 6-HHA. nih.govgrafiati.com This strategy has been successfully employed in systems using recombinant E. coli expressing CHMO, leading to high titers of 6-HHA. nih.govgrafiati.com For instance, a three-enzyme cascade using whole cells of E. coli co-expressing an alcohol dehydrogenase and a CHMO, supplemented with CAL-B, achieved a product titer of over 20 g/L of 6-HHA. nih.gov

The efficiency of CAL-B in this conversion is highlighted by studies on the depolymerization of PCL, where CAL-B effectively hydrolyzes the ester bonds to yield 6-HHA. researchgate.netresearchgate.net This demonstrates its robustness and applicability in aqueous environments for lactone hydrolysis.

Physiological and Bioreactor Conditions for Optimized Bioproduction

Strain Characterization and Growth Media Impact on Biocatalyst Performance

A study characterizing a recombinant P. taiwanensis strain for 6-HHA synthesis from cyclohexane found that different growth media significantly impacted the specific activity of the whole-cell biocatalyst. frontiersin.orgufz.de Media such as RB and M9* led to reduced accumulation of gluconate from glucose compared to standard M9 medium, resulting in higher specific activities for 6-HHA synthesis, reaching up to 37.5 ± 0.4 U gCDW⁻¹. ufz.de The physiological state of the cells, whether growing or resting, also plays a crucial role. While resting cells may exhibit high initial activity, this can decline rapidly. frontiersin.orgufz.de

The table below summarizes the effect of different growth media on the specific activity of P. taiwanensis for 6-HHA production.

| Growth Medium | Specific Activity (U gCDW⁻¹) | Key Observation | Reference |

| M9 | Lower | Higher gluconate accumulation | frontiersin.orgufz.de |

| RB | 37.5 ± 0.4 | Reduced gluconate accumulation | ufz.de |

| M9* | ~43 (initial) | High initial activity in resting cells | frontiersin.org |

Resting Cell Biotransformation Strategies

Resting cell biotransformations offer an advantage by decoupling cell growth from product formation, which can direct more metabolic resources towards the desired biocatalytic reaction. frontiersin.org However, a major challenge with resting cells is the rapid loss of catalytic activity over time. frontiersin.orgufz.de In the case of P. taiwanensis producing 6-HHA, the specific activity of resting cells dropped by more than 50% within the first hour of the reaction. frontiersin.orgufz.de

To counteract this, strategies such as the addition of an inducer (e.g., IPTG) during the biotransformation have been shown to stabilize activity to some extent, possibly by promoting the resynthesis of enzymes. researchgate.net Another approach is to use growing cells, which, despite potentially lower initial specific activities, may offer more stable long-term performance due to the continuous replenishment of cellular components. frontiersin.orgresearchgate.net The choice between resting and growing cell strategies depends on the desired process duration and the stability of the engineered enzymatic cascade.

Continuous Substrate Supply and Product Removal Approaches in Bioreactor Systems

For efficient bioproduction of 6-HHA in a bioreactor, managing the supply of the often-toxic substrate and the removal of the potentially inhibitory product is crucial. frontiersin.orgufz.de When using a volatile and hydrophobic substrate like cyclohexane, a continuous supply through the gas phase is an effective strategy to maintain a low but sufficient aqueous concentration, thereby minimizing substrate toxicity. frontiersin.orgufz.de

In a stirred-tank bioreactor with recombinant P. taiwanensis, a continuous cyclohexane feed via the gas phase was implemented. frontiersin.org At a higher feed rate (1.626 mmol min⁻¹ L⁻¹), a final 6-HHA concentration of 25 mM (3.3 g/L) was achieved. frontiersin.org However, product inhibition and substrate toxification were identified as limiting factors. frontiersin.orgufz.de

The table below presents data from a bioreactor experiment for 6-HHA production using P. taiwanensis.

| Parameter | Value | Condition | Reference |

| Final 6-HHA Concentration | 25 mM (3.3 g/L) | Cyclohexane feed rate of 1.626 mmol min⁻¹ L⁻¹ | frontiersin.org |

| Specific Product Yield | 0.4 g gCDW⁻¹ | High cyclohexane feed rate | frontiersin.orgufz.de |

| Biocatalyst | Recombinant P. taiwanensis | Stirred-tank bioreactor | frontiersin.org |

Metabolic Engineering Strategies for Enhanced Yields

Metabolic engineering plays a pivotal role in optimizing microbial strains for the overproduction of 6-HHA. These strategies focus on channeling metabolic flux towards the desired product and eliminating competing pathways.

One key strategy is the overexpression of the genes encoding the core enzymes of the production pathway. For the conversion of cyclohexanol to 6-HHA, the overexpression of alcohol dehydrogenase (adh) and cyclohexanone monooxygenase (chmo) genes in E. coli has been shown to increase the oxidation rate of cyclohexanol. smolecule.com

Another critical approach is the deletion of genes involved in competing metabolic pathways. The β-oxidation pathway, which can degrade 6-HHA, is a primary target for knockout. Deletion of the fadE gene, which encodes acyl-CoA dehydrogenase, in Pseudomonas species has been shown to prevent the degradation of 6-HHA, thereby improving its yield. smolecule.com

Furthermore, computational tools like flux balance analysis can be used to identify non-obvious gene knockout targets to redirect carbon flux. For instance, disabling succinate (B1194679) dehydrogenase in Gluconobacter oxydans has been suggested to redirect intermediates from the TCA cycle towards the synthesis of precursors for 6-HHA. smolecule.com

In a study focused on producing adipic acid from 6-HHA, recombinant E. coli strains were engineered to express 6-HHA dehydrogenase and 6-oxohexanoic acid dehydrogenase. nih.gov Optimization of culture conditions and fed-batch fermentation in a 5 L bioreactor led to an adipic acid titer of 15.6 g/L from 6-HHA, demonstrating the potential of metabolically engineered strains for converting 6-HHA into other valuable chemicals. nih.gov

The table below lists some of the key metabolic engineering strategies and their impact on the production of 6-HHA or its derivatives.

| Strategy | Host Organism | Target Gene(s) | Outcome | Reference |

| Overexpression | E. coli | adh, chmo | 3-fold increase in cyclohexanol oxidation rate | smolecule.com |

| Gene Deletion | Pseudomonas sp. | fadE | Prevents β-oxidation of 6-HHA, improving yield | smolecule.com |

| Pathway Engineering | E. coli | chnD, chnE | Production of 15.6 g/L adipic acid from 6-HHA | nih.gov |

Genetic Modifications in Microbial Hosts for this compound Production

The biotechnological production of this compound (6-HHA) from renewable feedstocks has been a significant area of research, with genetic modification of microbial hosts playing a pivotal role. These modifications are aimed at introducing and optimizing metabolic pathways for the synthesis of 6-HHA, a precursor for valuable polymers like polycaprolactone (B3415563). frontiersin.orgsciepublish.com

One of the key strategies involves the introduction of heterologous multi-enzyme cascades into robust microbial chassis such as Escherichia coli and Pseudomonas taiwanensis. frontiersin.orgnih.gov For instance, a four-step enzymatic cascade has been successfully engineered into P. taiwanensis to facilitate the direct conversion of cyclohexane to 6-HHA. frontiersin.org This cascade involves a cytochrome P450 monooxygenase (Cyp), a cyclohexanol dehydrogenase (CDH), a cyclohexanone monooxygenase (CHMO), and a lactonase (Lact) to sequentially convert cyclohexane to cyclohexanol, cyclohexanone, ε-caprolactone, and finally to 6-HHA. frontiersin.org

In other approaches, E. coli has been engineered to co-express an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for the production of 6-HHA. nih.gov These whole-cell biocatalysts are designed for internal cofactor regeneration, eliminating the need for the external supply of expensive NADPH or NADP+. nih.gov

A crucial aspect of genetic modification is the targeted deletion or suppression of competing metabolic pathways to prevent the degradation of the desired product. For example, in the native cycloalkane pathway of Acidovorax sp. CHX100, the deletion of the 6-hydroxyhexanoate (B1236181) dehydrogenase gene led to the accumulation of 6-HHA from cyclohexane. nih.govresearchgate.net Similarly, genetic modifications can be introduced to reduce the conversion of 6-HHA to other compounds, thereby increasing its yield. google.comgoogle.com This can involve reducing beta-oxidation activity, which is a common pathway for the degradation of fatty acids. google.com

Furthermore, methods have been developed for preparing microorganisms that produce 6-HHA by introducing genetic modifications that add or enhance specific enzymatic activities. These include 6-oxohexanoic acid dehydrogenase, hexanoate (B1226103) synthase, monooxygenase, and fatty alcohol oxidase activities, among others. google.com

The table below summarizes various genetic modifications in different microbial hosts for the production of this compound.

| Microbial Host | Genetic Modification | Substrate | Product | Key Enzymes Involved | Reference |

| Pseudomonas taiwanensis | Engineered with a 4-step enzymatic cascade. | Cyclohexane | This compound | Cytochrome P450 monooxygenase, Cyclohexanol dehydrogenase, Cyclohexanone monooxygenase, Lactonase | frontiersin.org |

| Escherichia coli | Co-expression of alcohol dehydrogenase and Baeyer-Villiger monooxygenase. | Not specified | This compound | Alcohol dehydrogenase, Baeyer-Villiger monooxygenase | nih.gov |

| Acidovorax sp. CHX100 | Deletion of 6-hydroxyhexanoate dehydrogenase gene. | Cyclohexane | This compound | Native cycloalkane pathway enzymes | nih.govresearchgate.net |

| Host Organism | Introduction of genes for various enzymatic activities and reduction of 6-HHA conversion. | Not specified | This compound | 6-oxohexanoic acid dehydrogenase, hexanoate synthase, monooxygenase, fatty alcohol oxidase | google.com |

Overcoming Product Inhibition and Substrate Toxicity in Bioprocesses

A significant challenge in the biocatalytic production of this compound is the inhibition of enzymatic activity by the product itself or by the substrate, which can severely limit the efficiency and yield of the bioprocess. frontiersin.orggoogle.com

Product inhibition is a common issue, particularly in pathways involving the intermediate ε-caprolactone. The formation of ε-caprolactone by cyclohexanone monooxygenase (CHMO) can inhibit the enzyme's activity. nih.govresearchgate.net A successful strategy to overcome this is the use of a lipase, such as Candida antarctica Lipase B (CAL-B), for the in situ hydrolysis of ε-caprolactone to this compound. nih.govresearchgate.net This multi-enzyme cascade approach, where the inhibitory product of one reaction is immediately converted into the next, prevents its accumulation and the associated inhibition. nih.gov

Substrate toxicity is another critical factor, especially when using volatile and potentially toxic substrates like cyclohexane. frontiersin.org High concentrations of such substrates can be detrimental to the microbial cells, leading to a loss of biocatalytic activity. frontiersin.org Fed-batch strategies, where the substrate is supplied continuously at a controlled rate, have been employed to maintain a low but sufficient substrate concentration in the bioreactor, thereby avoiding toxic effects. nih.gov For instance, in a stirred-tank bioreactor setup with recombinant P. taiwanensis, a continuous supply of cyclohexane via the gas phase was evaluated to control its concentration. frontiersin.org

In some cases, the enzymes themselves can be engineered to have reduced sensitivity to substrate or product inhibition. google.com This can allow for higher concentrations of both substrate and product in the reaction mixture, leading to increased productivity. google.com

The table below outlines strategies to overcome product inhibition and substrate toxicity in the bioproduction of this compound.

| Challenge | Strategy | Microbial System/Enzyme | Description | Reference |

| Product Inhibition by ε-caprolactone | In situ conversion to 6-HHA | E. coli expressing CHMO and Lipase CAL-B | The lipase immediately hydrolyzes the inhibitory ε-caprolactone formed by the CHMO, preventing its accumulation. | nih.govresearchgate.net |

| Substrate Toxicity of Cyclohexane | Fed-batch feeding | Recombinant P. taiwanensis | Continuous supply of cyclohexane via the gas phase in a stirred-tank bioreactor to maintain a non-toxic concentration. | frontiersin.org |

| Product and Substrate Inhibition | Enzyme Engineering | Not specified | Modifying the enzyme to reduce its sensitivity to inhibition by the substrate or product. | google.com |

| Product Inhibition | In situ product removal | Not specified | A proposed strategy to enhance biocatalyst durability and product titer. | frontiersin.org |

Chemical Synthesis and Derivatization of 6 Hydroxyhexanoic Acid

Non-Biocatalytic Synthesis Routes

6-Hydroxyhexanoic acid (6-HHA) is a valuable bifunctional molecule, serving as a monomer for the biodegradable polymer polycaprolactone (B3415563) (PCL). frontiersin.org While biocatalytic routes are gaining attention, non-biocatalytic chemical synthesis remains a cornerstone of its production. These methods often begin with petroleum-derived feedstocks like cyclohexane (B81311) and involve multiple stages of chemical transformation. frontiersin.org

The traditional industrial synthesis of 6-HHA precursors is rooted in the oxidation of cyclohexane. This process is typically characterized as being energy-intensive and involving multiple reaction steps that require the isolation of intermediates, high temperatures, and variable pressures. frontiersin.org

The common pathway involves:

Oxidation of Cyclohexane: Cyclohexane is first oxidized, often using a cobalt catalyst and air, to produce a mixture known as "KA oil." This oil is primarily composed of cyclohexanol (B46403) and cyclohexanone (B45756). rsc.org This oxidation is generally carried out at low conversion rates (3-8%) to maintain high selectivity (70-90%), which necessitates significant recycling of the feedstock. rsc.org

Separation and Further Oxidation: The cyclohexanol and cyclohexanone are separated from the unreacted cyclohexane. The cyclohexanone component is the key intermediate that leads to 6-HHA derivatives.

Formation of ε-Caprolactone: The separated cyclohexanone is then subjected to an oxidation reaction, typically a Baeyer-Villiger oxidation, to form ε-caprolactone. researchgate.net

Hydrolysis to this compound: The resulting ε-caprolactone is hydrolyzed to yield this compound.

This multi-stage process, starting from a basic hydrocarbon, highlights the conventional approach to producing the functionalized straight-chain 6-HHA.

Catalytic hydrogenation is a critical step in specific synthesis routes for this compound, particularly when utilizing byproducts from the initial cyclohexane oxidation. During the aqueous extraction phase of cyclohexane oxidation, several water-soluble oxidized byproducts are formed, including 6-hydroperoxyhexanoic acid and 5-formylvalerate. google.com These precursors can be converted to 6-HHA through hydrogenation.

| Catalyst Metal | Support Material | Typical Temperature Range (°C) | Typical Pressure Range (bar) |

|---|---|---|---|

| Palladium (Pd) | Activated Carbon, Al₂O₃, SiO₂ | 15 - 130 | 2 - 20 |

| Rhodium (Rh) | Activated Carbon, Al₂O₃, SiO₂ | 15 - 130 | 2 - 20 |

| Platinum (Pt) | Activated Carbon, Al₂O₃, SiO₂ | 15 - 130 | 2 - 20 |

The Baeyer-Villiger oxidation is a fundamental reaction in the synthesis of this compound, as it provides the direct precursor, ε-caprolactone. wikipedia.org This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com In this context, cyclohexanone is oxidized to ε-caprolactone. sigmaaldrich.com

The oxidation is typically performed using peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid being common reagents. researchgate.netnih.gov The reaction mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group of the ketone, forming an intermediate known as the Criegee intermediate. jk-sci.com This is followed by the migration of one of the alkyl groups, leading to the formation of the ester or lactone. jk-sci.com The regioselectivity of the migration depends on the ability of the substituent group to stabilize a positive charge. organic-chemistry.org Once ε-caprolactone is synthesized, it can be readily hydrolyzed under acidic or basic conditions to open the ring and form this compound.

| Oxidizing Agent | Typical Catalyst/Conditions | Product |

|---|---|---|

| Peracetic Acid | Acidic conditions | ε-Caprolactone researchgate.net |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | ε-Caprolactone nih.gov |

| Hydrogen Peroxide (H₂O₂) | Lewis Acid or Transition Metal Oxide Catalyst | ε-Caprolactone sigmaaldrich.com |

| Peroxymonosulfuric acid (Caro's acid) | Original reagent used by Baeyer and Villiger | Lactone wikipedia.org |

Role as a Reagent in Organic Synthesis

The dual functionality of this compound, containing both a terminal hydroxyl group and a carboxylic acid group, makes it a versatile reagent in organic synthesis, particularly in the creation of monomers and polymer intermediates. chemicalbook.comcymitquimica.com

This compound serves as a valuable starting material for the synthesis of surface-active monomers, also known as "surfactants." chemicalbook.com These molecules possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments. Research has demonstrated the synthesis of novel surface-active maleate (B1232345) and methacrylate (B99206) monomers derived from ω-hydroxy carboxylic acids like 6-HHA. rmit.edu.vn

In these syntheses, the basic structure of 6-HHA is modified. The carboxylic acid end can be reacted to form an ester with a polymerizable group (like methacrylate), while the hydroxyl end can be functionalized with various hydrophobic alkyl chains or hydrophilic fragments such as poly(ethylene glycol) or quaternary ammonium (B1175870) groups. rmit.edu.vn The resulting monomers can then be polymerized or copolymerized to create surface-active polymers suitable for applications as emulsifiers in polymerization processes, such as in the formation of polystyrene colloid dispersions. rmit.edu.vn

The most significant role of this compound in synthesis is as a monomer for polyesters, primarily polycaprolactone (PCL). It can be used in two main esterification-based pathways to produce PCL. frontiersin.orgresearchgate.net

Direct Polycondensation: 6-HHA can undergo self-esterification, where the hydroxyl group of one molecule reacts with the carboxylic acid group of another. This process, known as polycondensation, releases water and forms a long polyester (B1180765) chain. While direct, this method can make achieving very high molecular weights challenging due to the need for efficient water removal to drive the reaction equilibrium. frontiersin.org

Cyclization to Lactone for Ring-Opening Polymerization: A more common industrial route involves the intramolecular esterification (cyclization) of 6-HHA to form the cyclic monomer ε-caprolactone. researchgate.net This reaction is often catalyzed by an acid and carried out at elevated temperatures. rsc.org The resulting ε-caprolactone is a stable intermediate that can be purified and then polymerized through ring-opening polymerization (ROP). ROP is often preferred as it allows for better control over the molecular weight and structure of the final polymer. researchgate.net

Furthermore, 6-HHA and its derivatives can be used in copolymerization reactions. For example, ε-caprolactone can be copolymerized with other monomers, such as those derived from glycerol, to create functional poly(ester-carbonate)s with tunable properties. researchgate.net

Oxidation to 6-Oxohexanoic Acid and Related Pathways

The oxidation of this compound is a critical step in its derivatization, leading to the formation of 6-oxohexanoic acid (also known as adipic semialdehyde) and subsequently to other valuable dicarboxylic acids like adipic acid. This conversion can be achieved through various biological and chemical methods.

In biological systems, this oxidation is a key part of the ω-oxidation pathway for fatty acids. nih.govsmolecule.com This pathway serves as an alternative to β-oxidation and is prominent in certain microorganisms. nih.govhmdb.ca The transformation involves a two-step enzymatic process. smolecule.com First, the terminal hydroxyl group of this compound is oxidized to an aldehyde, yielding 6-oxohexanoic acid. smolecule.com This reaction is catalyzed by this compound dehydrogenase (ChnD). smolecule.comnih.gov Subsequently, 6-oxohexanoic acid is further oxidized to adipic acid by the enzyme 6-oxohexanoate (B1234620) dehydrogenase (ChnE). smolecule.comnih.gov

Several bacterial species, particularly alkane-utilizing strains of Pseudomonas, are known to perform these conversions. nih.govnih.gov When induced with n-hexane, these strains can convert this compound to adipic acid with molar yields of approximately 30%. nih.govsmolecule.comnih.gov Research has also focused on developing recombinant microorganisms for more efficient production. For instance, recombinant Escherichia coli strains expressing the chnD and chnE genes from Acinetobacter sp. have been engineered to produce adipic acid from this compound. smolecule.comnih.gov In fed-batch fermentation processes, these engineered strains have achieved adipic acid titers as high as 15.6 g/L. nih.gov

A related pathway involves the bacterium Gluconobacter oxydans, which is capable of oxidizing 1,6-hexanediol (B165255). rsc.orgnih.gov This process first yields this compound, which is then completely oxidized to adipic acid. rsc.orgnih.gov The efficiency of this cascade oxidation is highly dependent on reaction conditions such as pH. nih.gov

In addition to microbial conversions, enzymatic methods have been developed for the specific production of 6-oxohexanoic acid. One such method utilizes an ω-amino group-oxidizing enzyme (ω-AOX) from the fungus Phialemonium sp. AIU 274 to oxidize 6-aminohexanoic acid. researchgate.netnih.gov By including catalase in the reaction to eliminate hydrogen peroxide, this system can achieve a 100% conversion yield of 6-aminohexanoic acid to 6-oxohexanoic acid. researchgate.netnih.gov

The following tables summarize the findings from various research studies on the oxidation of this compound and related compounds.

Table 1: Microbial Oxidation of this compound and Related Substrates

Table 2: Specific Enzymatic Conversion to 6-Oxohexanoic Acid

Biological Roles and Metabolic Interventions of 6 Hydroxyhexanoic Acid

Bacterial Metabolism and Xenobiotic Interactions

6-Hydroxyhexanoic acid is a significant intermediate in the microbial metabolism of various compounds. Its formation and subsequent conversion are key steps in pathways that enable bacteria to utilize certain carbon sources and degrade xenobiotics.

Omega-Oxidation Pathways in Pseudomonas spp.

Certain strains of Pseudomonas, particularly those capable of utilizing alkanes, employ the ω-oxidation pathway to metabolize fatty acids. In this pathway, the terminal methyl group of a fatty acid is hydroxylated. This compound is the direct product of the ω-hydroxylation of hexanoate (B1226103). nih.gov Following its formation, this compound is further oxidized to adipic acid. nih.govnih.gov Studies have shown that after induction with n-hexane, alkane-utilizing strains of Pseudomonas spp. can convert hexanoate, 6-hydroxyhexanoate (B1236181), and 6-oxohexanoate (B1234620) to adipic acid in molar yields of 5%, 30%, and 90%, respectively. nih.govnih.gov

The ability of these bacterial strains to perform ω-oxidation is linked to the presence of ω-hydroxylase enzymes. asm.org This metabolic capability is crucial for the degradation of aliphatic compounds and highlights the versatility of microbial catabolic pathways. asm.org

Role as a Bacterial Xenobiotic Metabolite

This compound is recognized as a bacterial xenobiotic metabolite. nih.gov This means it is a substance that is foreign to the bacterial organism's normal metabolism but is produced as an intermediate during the breakdown of xenobiotic compounds. For instance, bacteria can be engineered to convert industrial chemicals like cyclohexane (B81311) into this compound. frontiersin.orgresearchgate.net This biotransformation is part of a broader strategy to develop sustainable methods for producing valuable chemicals from less expensive or waste feedstocks. frontiersin.org

The production of this compound from xenobiotic precursors is a testament to the metabolic plasticity of bacteria, which can be harnessed for biotechnological applications.

Conversion to Adipic Acid via Microbial Pathways

The microbial conversion of this compound to adipic acid is a well-documented process with significant industrial interest, particularly in the context of upcycling plastic waste. nih.gov Adipic acid is a valuable platform chemical used in the production of nylon and other polymers. researchgate.netnih.gov

Several bacterial species have been shown to facilitate this conversion. For example, recombinant Escherichia coli strains expressing the genes chnD (this compound dehydrogenase) and chnE (6-oxohexanoic acid dehydrogenase) can successfully produce adipic acid from this compound. nih.gov Similarly, Pseudomonas species utilize this pathway for the degradation of related compounds. nih.gov The bacterium Gluconobacter oxydans has also been used for the efficient oxidation of 1,6-hexanediol (B165255) to adipic acid, with this compound as a key intermediate. nih.govd-nb.info

This bioconversion is a critical step in creating a circular economy for plastics like polycaprolactone (B3415563) (PCL), as this compound is the sole monomer of PCL. nih.govresearchgate.net

Formation and Metabolism of 2-Tetrahydrofuranacetic Acid as a Byproduct

During the metabolism of this compound in some bacteria, an unexpected byproduct, 2-tetrahydrofuranacetic acid, can be formed. nih.govhmdb.ca This compound arises when this compound is subjected to β-oxidation, leading to the formation of a non-metabolizable intermediate. nih.govnih.gov The accumulation of 2-tetrahydrofuranacetic acid suggests that the β-oxidation pathway is not a physiologically viable route for the complete degradation of this compound in these organisms. nih.govnih.govhmdb.ca

Consequently, the ω-oxidation pathway, which leads to the formation of adipic acid, is considered the exclusive and physiologically significant route for the degradation of this compound in these bacterial strains. nih.govnih.govhmdb.ca The formation of 2-tetrahydrofuranacetic acid highlights the specificity of metabolic pathways and the potential for the accumulation of dead-end metabolites.

Mammalian Biological Relevance

While extensively studied in bacteria, this compound has also been identified in mammals, suggesting a potential biological role.

Identification in Homo sapiens Biofluids and Excreta

This compound has been reported to be present in Homo sapiens. nih.gov More specifically, it has been identified as a metabolite secreted by the oral commensal bacterium Streptococcus gordonii. biorxiv.orgnih.gov This finding suggests a potential link between the oral microbiome and the presence of this compound in the human body. Research in murine models has indicated that this medium-chain fatty acid may play a role in protecting against obesity and insulin (B600854) resistance. biorxiv.orgnih.gov

The table below summarizes the microbial metabolism of this compound.

| Process | Organism(s) | Substrate(s) | Key Product(s) | Byproduct(s) | Pathway | Significance |

|---|---|---|---|---|---|---|

| Omega-Oxidation | Pseudomonas spp. | Hexanoate, 6-Hydroxyhexanoate, 6-Oxohexanoate | Adipic Acid | - | ω-Oxidation | Degradation of aliphatic compounds. nih.govnih.gov |

| Xenobiotic Metabolism | Recombinant Pseudomonas taiwanensis | Cyclohexane | This compound | - | Engineered Biocatalytic Cascade | Sustainable production of valuable chemicals. frontiersin.org |

| Conversion to Adipic Acid | Recombinant Escherichia coli, Gluconobacter oxydans | This compound | Adipic Acid | - | Bioconversion | Upcycling of plastic waste (Polycaprolactone). nih.govd-nb.info |

| Byproduct Formation | Pseudomonas spp. | 6-Hydroxyhexanoate | Adipic Acid | 2-Tetrahydrofuranacetic Acid | β-Oxidation (dead-end) | Highlights the exclusivity of the ω-oxidation pathway for degradation. nih.govnih.govhmdb.ca |

Modulation of Systemic Metabolic Function in Animal Models

Recent research has highlighted the significant role of this compound (6-HHA), a medium-chain fatty acid, in modulating systemic metabolic functions, particularly in the context of diet-induced obesity. biorxiv.orgnih.gov Studies utilizing animal models have demonstrated that this compound can confer protection against metabolic dysfunctions associated with high-fat diets. nih.govnih.gov

Table 1: Effects of this compound on Body Composition in High-Fat Diet (HFD) Mice

| Parameter | Observation |

| Body Weight Gain | Significantly decreased in HFD mice treated with 6-HHA. nih.gov |

| Fat Mass | Significantly decreased. biorxiv.org |

| Lean Mass | Slightly increased. nih.gov |

| Food Intake | No significant alteration. nih.gov |

| Energy Expenditure | No significant alteration. nih.gov |

This compound has demonstrated significant beneficial effects on glucose metabolism in the context of obesity. nih.gov High-fat diets are known to impair systemic glucose homeostasis, leading to hyperglycemia and insulin resistance. biorxiv.org Treatment with 6-HHA was found to significantly improve these conditions. nih.gov Specifically, it ameliorated obesity-associated insulin intolerance and reduced elevated fasting glucose levels. nih.gov These improvements in systemic energy and glucose balance occurred without altering serum insulin levels. nih.govbiorxiv.org Furthermore, 6-HHA treatment significantly enhanced insulin sensitivity in the white adipose tissue of HFD-fed mice. nih.govbiorxiv.org

Table 2: Impact of this compound on Glucose Metabolism in Obese Mice

| Parameter | Finding |

| Fasting Glucose | Significantly improved (reduced) in HFD-fed animals. biorxiv.org |

| Insulin Tolerance | Significantly improved in obesity-associated intolerant models. nih.gov |

| Serum Insulin Levels | Not significantly altered. biorxiv.org |

| Adipose Insulin Sensitivity | Significantly improved in eWAT of HFD mice. nih.gov |

Obesity is closely linked to chronic low-grade inflammation in white adipose tissue (WAT), a key factor in the pathogenesis of systemic metabolic dysfunction. nih.gov this compound has been shown to exert potent anti-inflammatory effects within this tissue. biorxiv.org Treatment with 6-HHA led to a visible reduction in crown-like structures in both inguinal and epididymal WAT depots, which are histological markers of adipose tissue inflammation. nih.gov At a molecular level, the administration of 6-HHA ameliorated aberrant inflammatory and metabolic transcriptomic signatures in the WAT of mice with diet-induced obesity. biorxiv.orgnih.gov

The anti-inflammatory effects of this compound extend to the suppression of key inflammatory signaling molecules. nih.gov In obese animal models, 6-HHA treatment suppressed proinflammatory signatures in adipose tissue, which was accompanied by reduced serum levels of the cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov In vitro studies have further shown that 6-HHA can significantly suppress the production of proinflammatory cytokines. researchgate.net For instance, it has been found to reduce the expression of IL-1β, IL-6, and Interleukin-8 in human gingival fibroblasts and monocyte-derived macrophages. abstractarchives.com

Beyond its anti-inflammatory actions, 6-HHA also plays a role in regulating lipolysis, the process of breaking down fats. nih.gov Systemically, it lowered the serum levels of free fatty acids (FFA) and leptin in HFD mice. nih.gov The reduction in FFA levels is indicative of a negative regulatory role of 6-HHA in lipolysis. nih.gov

Potential Interactions with Cellular Signaling Pathways (e.g., Gαi-mediated signaling)

The mechanism underlying the anti-lipolytic effect of this compound appears to involve G protein-coupled receptor (GPCR) signaling. nih.gov Specifically, evidence points to the involvement of the Gαi subfamily of G proteins, which are known to inhibit lipolysis signaling cascades. nih.gov In studies with differentiated white adipocytes, the ability of 6-HHA to suppress the release of free fatty acids was significantly diminished in the presence of pertussis toxin, a well-known inhibitor of Gαi protein signaling. nih.gov This finding strongly suggests that 6-HHA suppresses lipolysis through a Gαi-mediated signaling pathway. biorxiv.orgnih.gov

Bacterial-Derived Lipid Contributions to Host Physiology (Streptococcus gordonii metabolite)

This compound is not only a dietary component but is also produced by the resident microbiota of the host. biorxiv.org It has been identified as a key metabolite secreted by the commensal oral bacterial species Streptococcus gordonii. biorxiv.orgnih.gov This bacterium is a common inhabitant of the oral cavity and is considered a pioneer colonizer in oral biofilms. nih.gov The discovery that S. gordonii produces 6-HHA provides a direct link between an oral microbiota-derived medium-chain fatty acid and the amelioration of adiposity and systemic inflammation. biorxiv.orgbiorxiv.org The anti-inflammatory and anti-obesity effects observed with 6-HHA administration highlight the potential for bacterial-derived lipids to significantly contribute to host physiology and metabolic homeostasis. biorxiv.orgnih.gov

Enzymatic Inhibition and Biochemical Mechanisms

This compound, a derivative of hexanoic acid, has been investigated for its potential roles in various biochemical pathways, including enzymatic inhibition. While research into its specific interactions is ongoing, preliminary information and studies on related compounds provide insights into its potential mechanisms of action.

Currently, there is a lack of specific research literature directly investigating this compound as a histone deacetylase (HDAC) inhibitor. However, the broader class of short-chain fatty acids (SCFAs) has been a subject of interest in HDAC inhibition studies. Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and generally transcriptional repression. The inhibition of HDACs can result in histone hyperacetylation, a more relaxed chromatin structure, and the reactivation of gene expression.

Several SCFAs, such as butyrate (B1204436) and valproic acid, are well-documented HDAC inhibitors. Research has shown that these molecules can fit into the active site of HDAC enzymes, thereby preventing them from deacetylating their histone substrates. This activity has been linked to various cellular outcomes, including cell cycle arrest and apoptosis in cancer cells.

Given that this compound is a six-carbon straight-chain fatty acid, it shares structural similarities with other SCFAs that have demonstrated HDAC inhibitory activity. Future research may explore whether the hydroxyl group at the 6-position influences its potential to interact with the active site of HDACs and act as an inhibitor. However, at present, there are no specific studies or data, such as IC50 values or specific HDAC isoform selectivity, available for this compound.

Table 1: Examples of Short-Chain Fatty Acids with Known HDAC Inhibitory Activity

| Compound Name | Chemical Formula | Primary Research Focus as HDAC Inhibitor |

| Butyric acid | C4H8O2 | Studied for its role in inducing apoptosis and cell cycle arrest in cancer cells through HDAC inhibition. |

| Valproic acid | C8H16O2 | Investigated for its therapeutic potential in epilepsy and various cancers, partly attributed to its HDAC inhibitory properties. |

This table provides context on related compounds, as direct research on this compound as an HDAC inhibitor is not currently available.

Some evidence suggests that this compound may exhibit antibacterial properties by interfering with essential cellular processes in bacteria. cymitquimica.com The proposed mechanisms for this inhibition include the disruption of DNA replication and protein synthesis. cymitquimica.com

Inhibition of DNA Replication: It has been suggested that this compound may inhibit bacterial growth by forming an adduct with DNA. cymitquimica.com This interaction could potentially interfere with the process of DNA replication, a critical step for bacterial proliferation. The formation of such adducts can distort the DNA double helix, preventing the binding of DNA polymerase and other essential replication machinery, thereby halting cell division.

Inhibition of Protein Synthesis: Another proposed mechanism of bacterial growth inhibition by this compound involves the targeting of protein synthesis. cymitquimica.com Specifically, it is suggested that the compound may bind to the 30S ribosomal subunit. cymitquimica.com The 30S subunit is a crucial component of the bacterial ribosome, responsible for binding mRNA and ensuring the correct pairing of codons with anticodons on tRNA during translation. By binding to this subunit, this compound could potentially block the initiation or elongation steps of protein synthesis, leading to a cessation of bacterial growth.

It is important to note that while these mechanisms have been put forward, detailed, peer-reviewed research studies providing comprehensive data, such as the specific bacterial species affected, the concentration-dependent efficacy, or the precise molecular interactions, are not extensively available in the current scientific literature. Further investigation is required to fully elucidate and validate these proposed antibacterial actions of this compound.

Table 2: Proposed Mechanisms of Bacterial Growth Inhibition by this compound

| Proposed Mechanism | Target | Potential Outcome |

| DNA Replication Inhibition | Bacterial DNA | Formation of DNA adducts, leading to the halting of DNA synthesis. |

| Protein Synthesis Inhibition | 30S Ribosomal Subunit | Disruption of translation, preventing the synthesis of essential proteins. |

Research Applications in Polymer Science and Biodegradable Materials

Precursor for Polycaprolactone (B3415563) (PCL) Synthesis

Polycaprolactone (PCL) is a significant biodegradable aliphatic polyester (B1180765), and 6-hydroxyhexanoic acid is the fundamental building block for its synthesis. nih.govfrontiersin.org There are two primary pathways to produce PCL from 6-HHA: the direct polycondensation of the hydroxy acid and the ring-opening polymerization (ROP) of its cyclic monomer derivative, ε-caprolactone. nih.govrsc.org Both methods have been extensively studied to control the properties of the resulting polymer for various applications. polyeff.com

The direct polycondensation of this compound is a straightforward method for producing PCL. This reaction involves the formation of ester linkages between the hydroxyl group of one monomer and the carboxylic acid group of another, releasing water as a byproduct. To drive the reaction toward the formation of high molecular weight polymer, the water must be continuously removed, typically by applying a vacuum. rsc.org

Research has demonstrated that this polymerization can be carried out without a catalyst. In one study, PCL oligomers were synthesized by heating this compound from 80 to 150 °C over six hours under vacuum. rsc.org Enzymatic catalysis has also been explored as a greener alternative. For instance, lipase (B570770) from Candida antarctica has been used to polymerize 6-hydroxycaproic acid under vacuum, yielding polymers with an average molecular weight of 9000 g/mol within two days. rsc.org

| Polycondensation Method | Catalyst/Conditions | Reaction Time | Resulting Polymer |

| Thermal Polycondensation | No catalyst, vacuum, 80-150 °C | 6 hours | PCL Oligomers |

| Enzymatic Polymerization | Lipase from Candida antarctica, vacuum | 2 days | PCL (Avg. MW 9000 g/mol ) |

| Enzymatic Polymerization | Lipase from Pseudomonas sp., 45 °C | 20 days | PCL (Avg. MW 5400 g/mol ) |

The most common and efficient method for producing high-quality PCL is the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). rsc.orgpolyeff.com ε-Caprolactone is the intramolecular cyclic ester of this compound and can be synthesized from it through catalytic cyclization. rsc.orgresearchgate.net ROP is favored because it allows for greater control over the polymer's molecular weight, architecture, and end-group functionality, resulting in a superior polymer compared to that produced by polycondensation. nih.gov

The ROP of ε-CL can be initiated by a wide variety of catalytic systems, including metal-based, organic, and enzymatic catalysts. nih.govrsc.org A common and well-studied initiating system is tin(II) octoate (Sn(Oct)₂) in the presence of an alcohol like n-hexanol. nih.gov The polymerization proceeds through a coordination-insertion mechanism, where the ε-CL monomer coordinates to the metal catalyst before the nucleophilic attack by the initiator leads to the ring opening and chain propagation. nih.govmdpi.com Other catalysts, such as aluminum complexes and titanium isopropoxide, have also been successfully used, with research showing that titanium isopropoxide can be particularly effective for achieving high molecular weight PCL even in the presence of water. rsc.orgresearchwithrutgers.com

| Catalyst System | Mechanism | Key Features |

| Tin(II) octoate (Sn(Oct)₂) / Alcohol | Coordination-Insertion | Widely used, effective for controlled polymerization. nih.gov |

| Aluminum Ketiminate Complexes | Coordination-Insertion | Reaction proceeds at room temperature. mdpi.com |

| Titanium Isopropoxide (TTIP) | Coordination-Insertion | Can polymerize in the presence of water; good for high MW PCL. rsc.orgresearchwithrutgers.com |

| Natural Amino Acids | Ring-Opening Polymerization | Initiated by the amino group of the amino acid. researchgate.net |

The biodegradability and biocompatibility of PCL have made it a material of choice for numerous biomedical and environmental applications. polyeff.com Upon degradation, PCL breaks down into this compound, a non-toxic product that can be metabolized by the body. diva-portal.org This property is crucial for its use in medical devices. nih.gov

In the field of tissue engineering, PCL is used to create scaffolds for bone regeneration. polyeff.com These scaffolds provide a temporary structure for new bone to grow, and their precise shape and porosity can be controlled through techniques like additive manufacturing. polyeff.com To enhance its biological performance and mechanical properties for bone repair, PCL is often blended with bioceramics to form nanocomposites. Materials such as β-tricalcium phosphate (B84403), bioglass, and hydroxyapatite have been incorporated into PCL to improve its bioactivity and degradation rate. mdpi.com

Other significant applications include:

Drug Delivery Systems: PCL is used to fabricate microspheres and nanoparticles for the targeted delivery of therapeutic agents, such as chemotherapy drugs, minimizing side effects. polyeff.com

Absorbable Sutures: The biodegradable nature of PCL makes it ideal for surgical sutures that are absorbed by the body over time, facilitating wound healing. polyeff.com

Biodegradable Packaging: PCL and its blends are being developed as environmentally friendly alternatives to conventional plastics, helping to reduce plastic pollution. polyeff.com

Novel Biodegradable Copolymers and Polyesters

Beyond homopolymers of PCL, this compound (via its derivative ε-caprolactone) is a versatile monomer for creating novel copolymers with tailored properties. By incorporating other monomers, researchers can fine-tune characteristics such as degradation rate, mechanical strength, and functionality for specific applications.

Copolymerizing ε-caprolactone with monomers derived from α-hydroxy acids and natural amino acids introduces functionality and control over the polymer's properties. nih.gov Polyesters derived from α-hydroxy acids, like lactic acid and glycolic acid, are widely used in medicine but are inherently hydrophobic and lack functional side groups. nih.gov Introducing monomers derived from amino acids provides pendant functional groups along the polymer chain. nih.gov This allows for the manipulation of hydrophilicity and the covalent attachment of active molecules. nih.gov For example, the ring-opening polymerization of ε-caprolactone can be directly initiated by natural amino acids, incorporating them into the polymer structure. researchgate.net Furthermore, copolymers of this compound and other hydroxy acids, such as (R)-3-hydroxybutyric acid, have been synthesized to study how compositional changes affect physical properties and enzymatic degradability. acs.org These copolymers are central to developing advanced biomaterials for applications like bone tissue engineering. nih.gov

Novel poly(carbonate ester)s have been synthesized by copolymerizing ε-caprolactone with cyclic carbonate monomers derived from glycerol. researchgate.netscribd.com In one approach, ε-caprolactone was copolymerized with 5-benzyloxy-1,3-dioxan-2-one, a protected glycerol carbonate monomer. researchgate.netscribd.com The polymerization was carried out via ring-opening polymerization using tin(II) octoate as a catalyst. scribd.com

A key feature of this copolymer is the presence of pendant functional groups. After polymerization, the benzyl protecting group on the glycerol unit can be removed through a mild hydrogenolysis reaction. This exposes a secondary hydroxyl group, providing a site for subsequent functionalization, such as the attachment of fluorescent dyes or other bioactive molecules. researchgate.netscribd.com These functionalized poly(carbonate ester)s can self-assemble into nanoparticles that can be internalized by cells, opening up possibilities for advanced drug delivery and bio-imaging applications. researchgate.netscribd.com

| Copolymer System | Monomers | Key Feature | Potential Application |

| P(3HB-co-6HH) | (R)-3-Hydroxybutyric acid, this compound | Tunable physical properties and degradability. acs.org | Biodegradable plastics |

| PCL-co-poly(α-amino acid) | ε-Caprolactone, α-Hydroxy acids from amino acids | Pendant functional groups for conjugation. nih.gov | Functional biomaterials |

| Poly(ester-carbonate) | ε-Caprolactone, 5-benzyloxy-1,3-dioxan-2-one | Pendant hydroxyl groups after deprotection. researchgate.netscribd.com | Drug delivery, Nanoparticles |

Polymer Degradation Mechanisms and Research

The breakdown of polymers derived from this compound is a complex process involving multiple mechanisms. Understanding these pathways is crucial for predicting the environmental fate and performance of these biodegradable materials.

Aliphatic polyesters, the class of polymers to which poly(this compound) belongs, degrade primarily through hydrolysis of their ester bonds. nih.gov This chemical reaction involves the cleavage of the polymer backbone by water molecules. The process can be autocatalytic, as the initial cleavage of ester linkages generates carboxylic acid end groups. These acidic by-products can then catalyze further ester bond scission, potentially accelerating the degradation process from within the polymer matrix. nih.gov The rate of hydrolytic degradation is influenced by several factors, including the accessibility of water to the ester bonds and the ambient temperature and pH. nih.govfrontiersin.org

Poly(ε-caprolactone) (PCL), a common polyester synthesized from a precursor to this compound, is well-known for its biodegradability in various biological environments. nih.govnih.gov This degradation is primarily mediated by extracellular enzymes secreted by a wide range of microorganisms. nih.govfrontiersin.org Key enzymes involved in this process are lipases and cutinases, which catalyze the hydrolysis of the ester bonds in the PCL chain, breaking the polymer down into smaller oligomers and, ultimately, into the this compound monomer. nih.govfrontiersin.orgresearchgate.net

Numerous species of bacteria and fungi have been identified as capable of degrading PCL. nih.govnih.gov This microbial action is a critical step in the complete biodegradation of the material, as the microorganisms can then assimilate the resulting this compound as a carbon source. frontiersin.org

| Kingdom | Genera |

|---|---|

| Bacteria | Pseudomonas, Alcaligenes, Lactobacillus, Rhodococcus, Streptococcus |

| Fungi | Aspergillus, Fusarium, Rhizopus, Candida, Thermomyces |

The rate at which polyesters based on this compound degrade is not intrinsic to the chemical structure alone but is governed by a combination of physical and chemical properties.

Hydrophilicity : The affinity of a polymer for water, or its hydrophilicity, affects the rate of water absorption. Increased hydrophilicity can facilitate greater water penetration into the polymer matrix, potentially accelerating hydrolytic degradation. nih.govresearchgate.net However, the balance between hydrophilicity and hydrophobicity is crucial, as it influences the polymer's interaction with enzymes. mdpi.comscribd.com

The degradation of polymers releases soluble monomers and oligomers into the surrounding environment. The primary degradation product of PCL is this compound. researchgate.netbohrium.com Analytical techniques such as liquid chromatography (LC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the release of these products and quantify the rate of degradation. researchgate.netmdpi.com

Once released, this compound can be metabolized by microorganisms. nih.gov Metabolic studies have shown that bacteria can further oxidize this compound. nih.gov One significant metabolic pathway involves the oxidation of this compound to adipic acid, which can then enter central metabolic cycles. nih.gov An alternative pathway can lead to the formation of 2-tetrahydrofuranacetic acid, which may not be further metabolized by some organisms. nih.gov The primary route for complete biodegradation is through omega-oxidation to adipic acid. nih.gov

In natural environments, polymer degradation is rarely a result of a single process. Instead, it is a combination of abiotic (non-living) and biotic (living) factors working in concert. frontiersin.orgrsc.orgmit.edu Abiotic processes, such as photodegradation (due to UV radiation) and hydrolysis, can initiate the breakdown of the polymer. frontiersin.orgscielo.brresearchgate.netresearchgate.net These processes can cause chain scission, reduce molecular weight, and alter the polymer's surface, making it more susceptible to microbial attack. frontiersin.org

Advanced Analytical Methodologies for 6 Hydroxyhexanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 6-hydroxyhexanoic acid, various chromatographic techniques are utilized to determine its concentration, analyze related volatile compounds, and profile its presence in metabolic systems.

High-Performance Liquid Chromatography (HPLC) for this compound Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantification of this compound in aqueous samples. Given its polar nature as a hydroxy acid, reverse-phase (RP) HPLC is the most common approach. nih.govresearchgate.netshimadzu.com In this method, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase.

To ensure that the carboxylic acid group is in its protonated, less polar form, the mobile phase is acidified, usually with a phosphate (B84403) buffer to a pH below the pKa of the acid (around pH 2.1-2.4). nih.govtandfonline.com This enhances retention on the nonpolar stationary phase and improves peak shape. The mobile phase often consists of an aqueous buffer mixed with an organic modifier like methanol or acetonitrile. nih.govtandfonline.comsielc.com Detection is commonly achieved using a UV detector set at a low wavelength, typically around 210 nm, to detect the carboxyl group. tandfonline.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | tandfonline.com |

| Mobile Phase | Isocratic mixture of acidic buffer (e.g., 15-40 mM Potassium Dihydrogen Phosphate, pH 2.1-2.4) and Methanol or Acetonitrile | nih.govtandfonline.com |

| Flow Rate | 0.8 - 1.5 mL/min | nih.govtandfonline.com |

| Detection | UV at 210 nm | tandfonline.com |

| Injection Volume | 20 µL | tandfonline.com |

Gas Chromatography (GC) for Volatile Intermediates and Degradation Products

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step. colostate.edu Silylation is a common derivatization technique where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca This process increases the volatility and thermal stability of the analyte, making it suitable for GC.

GC is particularly valuable for studying the synthesis of this compound from precursors like 1,6-hexanediol (B165255) or its conversion into other products. np-mrd.org It allows for the separation and quantification of volatile intermediates, side-products, and unreacted starting materials in the reaction mixture. For instance, the oxidation of 1,6-hexanediol can be monitored to detect the formation of this compound alongside potential byproducts. rsc.orgrsc.org The analysis is typically performed on a low-to-mid polarity capillary column (e.g., GsBP-5) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). gs-tek.com

| Parameter | Condition | Reference |

|---|---|---|

| Analyte Type | Volatile precursors (e.g., 1,6-hexanediol) or derivatized this compound (TMS ether) | marinelipids.cags-tek.com |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for TMS derivatization | marinelipids.ca |

| Column | GsBP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm x 0.25µm | gs-tek.com |

| Oven Program | Example: 100°C (2 min), ramp at 20°C/min to 260°C, hold for 10 min | gs-tek.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | gs-tek.com |

Ultra Performance Liquid Chromatography (UPLC) for Metabolite Profiling

Ultra Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, is instrumental in metabolomics for profiling low-abundance and polar metabolites within complex biological matrices. nih.govnih.gov For polar compounds like this compound that may have poor retention in traditional reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. nih.govhplc.eu HILIC-UPLC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating polar analytes. nih.govhplc.eu

When coupled with high-resolution mass spectrometry (e.g., Quadrupole Time-of-Flight, Q-ToF), HILIC-UPLC-MS becomes a powerful platform for untargeted metabolomic studies. nih.gov This setup allows for the detection and relative quantification of this compound and other polar metabolites in biological samples, providing insights into metabolic pathways and responses to various stimuli. nih.govselectscience.net The technique offers excellent repeatability in retention time and signal intensity, which is critical for large-scale metabolic phenotyping studies. nih.gov

Spectroscopic and Spectrometric Characterization

While chromatography separates compounds, spectroscopy and spectrometry are used to identify their structures and determine their molecular weights.

Mass Spectrometry (MS) for Product Identification and Molar Mass Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. It is commonly coupled with a chromatographic inlet like LC or GC. When using Electrospray Ionization (ESI) in negative ion mode, this compound readily loses a proton to form the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 131. massbank.eu

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation of the precursor ion. Collision-induced dissociation of the m/z 131 ion generates a characteristic fragmentation pattern. Common fragmentation pathways for carboxylic acids include the loss of small neutral molecules. libretexts.org For this compound, significant fragment ions are observed at m/z 85 and 59, which can be used for its specific identification and confirmation. massbank.eu

| Parameter | Value | Reference |

|---|---|---|

| Instrument Type | LC-ESI-QQ (Liquid Chromatography - Electrospray Ionization - Triple Quadrupole) | massbank.eucontaminantdb.ca |

| Ionization Mode | Negative | massbank.eu |

| Precursor Ion [M-H]⁻ (m/z) | 131 | massbank.eu |

| Collision Energy | 20 V | massbank.eu |

| Major Fragment Ions (m/z) | 85.3, 59.1 | massbank.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

For this compound, the ¹H NMR spectrum shows distinct signals for the protons on the carbon bearing the hydroxyl group (C6), the carbon adjacent to the carboxyl group (C2), and the methylene protons in the chain (C3, C4, C5). rsc.org Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for the carbonyl carbon (C1), the carbon attached to the hydroxyl group (C6), and the other methylene carbons in the aliphatic chain. rsc.org

| Atom Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| 1 (-COOH) | ~7.68 (broad singlet, 1H) | 178.9 |

| 2 (-CH₂-) | 2.30 (triplet, 2H) | 34.0 |

| 3 (-CH₂-) | 1.48-1.65 (multiplet, 2H) | 24.4 |

| 4 (-CH₂-) | 1.26-1.40 (multiplet, 2H) | 25.1 |

| 5 (-CH₂-) | 1.48-1.65 (multiplet, 2H) | 31.9 |

| 6 (-CH₂OH) | 3.59 (triplet, 2H) | 62.3 |

| Reference: rsc.org |

Biochemical Assays and Cellular Analyses

In the landscape of this compound research, particularly concerning its biotechnological production, a suite of biochemical and cellular assays is indispensable for monitoring and optimizing the process. These analyses provide critical data on everything from the expression of catalytic enzymes to the physiological state of the microbial production host and the biological impact of the compound itself.

SDS-PAGE for Recombinant Gene Expression Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the analysis of recombinant gene expression in microbial systems designed for this compound production. This method is employed to verify the successful synthesis of specific enzymes that constitute the engineered metabolic pathway.

The process involves lysing the host cells (e.g., Escherichia coli) at various time points after inducing gene expression. The total cellular protein is then denatured and loaded onto a polyacrylamide gel. When an electric field is applied, the SDS-coated proteins, which carry a net negative charge, migrate through the gel matrix toward the positive electrode. The gel acts as a molecular sieve, separating the proteins primarily based on their molecular weight. Smaller proteins move more quickly through the pores of the gel than larger ones.